molecular formula C14H10Br2 B7883554 1,2-bis(4-bromophenyl)ethene

1,2-bis(4-bromophenyl)ethene

Cat. No.: B7883554
M. Wt: 338.04 g/mol
InChI Key: JEHMPNUQSJNJDL-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)ethene (CAS RN: 18869-30-2) is a high-purity brominated organic building block of significant interest in advanced materials research. This compound, with a molecular formula of C14H10Br2 and a molecular weight of 338.04 g/mol, serves as a crucial precursor in the synthesis of functional organic materials . Its structure makes it particularly valuable in the development of near-infrared (NIR) absorbing systems; for instance, it can be transformed into 1,2-di(4-bromophenyl)ethene-1,2-dithiolate ligands for the synthesis of bis(dithiolene)nickel(II) complexes, which exhibit intense NIR absorption properties with potential applications in photothermal therapy and organic electronics . As a versatile chemical intermediate, it is widely used in polymer chemistry, materials science, and the creation of novel organic ligands for metal complexes . The product is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound to explore structure-property relationships in π-conjugated systems and to develop new functional materials with tailored electronic and optical characteristics.

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHMPNUQSJNJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-stilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding 4,4’-Dibromo-stilbene as the primary product .

Another method involves the Wittig reaction, where a phosphonium ylide reacts with a dibromo-benzaldehyde to form the desired stilbene derivative. This reaction requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is typically carried out in an inert atmosphere .

Industrial Production Methods

Industrial production of 4,4’-Dibromo-stilbene often employs the bromination method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to prevent over-bromination and to maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Molecular Electronics

Single-Molecule Diodes

One of the most promising applications of 1,2-bis(4-bromophenyl)ethene is in the field of molecular electronics. Research has demonstrated that derivatives of this compound can serve as key intermediates in the synthesis of single-molecule diodes. These diodes exhibit exceptional rectification properties, which are crucial for the development of molecular-scale electronic devices.

  • Key Findings : A study highlighted the synthesis of biphenylethane-based wires using this compound as a precursor. The unsymmetrically substituted derivatives showed potential for enhanced electronic performance due to their unique structural characteristics .

Materials Science

Synthesis of Mesoporous Organosilica Materials

Another significant application lies in the synthesis of mesoporous organosilica materials. In a recent study, this compound was used as a starting material to create a drug delivery system embedded within a silica matrix.

  • Synthesis Process : The compound was reacted with 3-chloropropyltriethoxysilane in the presence of n-BuLi under inert conditions to form an organic bridged bissilyl compound. This compound demonstrated effective drug loading and release profiles, showcasing its utility in pharmaceutical applications .

Drug Delivery Systems

Drug Loading and Release Mechanisms

The incorporation of this compound into drug delivery systems has been explored due to its hydrophobic properties, which can enhance the stability and efficacy of therapeutic agents.

  • Case Study : A study investigated the drug release profiles from mesoporous silica carriers modified with this compound. The results indicated that the compound facilitated controlled release mechanisms, making it a valuable component in targeted drug delivery strategies .

Data Tables

Application AreaDescriptionKey Findings
Molecular ElectronicsSingle-molecule diodesExceptional rectification behavior
Materials ScienceMesoporous organosilica synthesisEffective drug loading and release
Drug Delivery SystemsControlled release mechanismsEnhanced stability and efficacy

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-stilbene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The bromine atoms enhance the compound’s ability to interact with these molecular targets, leading to its biological effects .

Comparison with Similar Compounds

1,2-Bis(4-pyridyl)ethene

  • Structure : Replaces bromine with pyridyl groups.
  • Reactivity : Pyridyl nitrogen atoms facilitate coordination chemistry, forming metal-organic frameworks (MOFs) and cobalt(II) complexes . Unlike bromophenyl ethene, it engages in hydrogen bonding and π-π stacking, enabling co-crystal formation with carboxylic acids .
  • Applications : Used in liquid crystal precursors and supramolecular assemblies due to its directional bonding motifs .

1,2-Bis(4-methoxyphenyl)ethene

  • Structure : Methoxy (-OCH₃) groups replace bromine.
  • Reactivity : Electron-donating methoxy groups increase aromatic ring electron density, altering photophysical properties. Exhibits aggregation-induced emission (AIE) in derivatives like TPE-FM .

(E)-1,2-Bis(4-(azidomethyl)phenyl)ethene

  • Structure : Azide (-N₃) groups at benzylic positions.
  • Reactivity : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). The bromophenyl ethene lacks this versatility but offers superior stability for radical cation-mediated cycloadditions .
  • Applications : Used in macrocycle synthesis via strain-promoted reactions .

1,2-Bis(4-nitrophenyl)-1,2-bis(4-methylthiophenyl)ethene

  • Structure: Nitro (-NO₂) and methylthio (-SMe) substituents.
  • Reactivity : Nitro groups are strongly electron-withdrawing, while methylthio is electron-donating. This contrast enables tunable electronic properties for optoelectronic applications. Bromophenyl ethene’s intermediate electronegativity balances reactivity and stability in cross-couplings .

Comparative Data Table

Compound Substituents Key Reactivity/Applications Reference
1,2-Bis(4-bromophenyl)ethene Br (para) Suzuki polymerization; electrochemical cycloaddition (60–64% yield)
1,2-Bis(4-pyridyl)ethene Pyridyl (para) MOF construction; co-crystals with benzoic acids
1,2-Bis(4-methoxyphenyl)ethene OCH₃ (para) AIE-active materials; cytotoxicity (IC₅₀ = 4.63–9.17 μM)
1,2-Bis(4-azidomethylphenyl)ethene N₃ (benzylic) Click chemistry for macrocycles
TPE-FM F, OCH₃ (mixed) Configurational isomerism; AIE in solid state

Key Research Findings

  • Electrochemical Cycloaddition : Bromophenyl ethene reacts with ethyl diazoacetate to form cyclopropane derivatives (60–64% yield) under mild conditions (5 mA, 12–15 h). Solvent choice (DCE over MeCN) is critical due to solubility constraints .
  • Polymer Synthesis: Bromophenyl ethene is a monomer in poly-TPE systems for aggregation-induced electrochemiluminescence (AIECL), enhanced by Ir(III) complexes .
  • Coordination Chemistry : Pyridyl ethene forms octahedral Co(II) complexes, whereas bromophenyl ethene is inert in such contexts .

Biological Activity

1,2-Bis(4-bromophenyl)ethene, also known as (E)-1,2-bis(4-bromophenyl)ethene, is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two bromophenyl groups attached to an ethene backbone. The presence of bromine substituents enhances its reactivity and interaction with biological targets. Its molecular formula is C14_{14}H10_{10}Br2_2, with a molar mass of approximately 320.04 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • In vitro studies have demonstrated that this compound can induce apoptosis in HeLa cells (human cervical cancer cells), with half-maximal inhibitory concentration (IC50_{50}) values reported as low as 12 μg/mL .
  • It has been shown to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . This mechanism is similar to that of combretastatin A-4, a well-known anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding to tubulin : The compound's structure allows it to bind at the colchicine site on tubulin, inhibiting polymerization and destabilizing microtubules .
  • Reactive oxygen species (ROS) generation : In some formulations, such as nanoparticles coated with this compound, there is evidence of increased ROS production leading to oxidative stress in cancer cells .

Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with IC50_{50} values ranging from 10–33 nM .
Study 2 Investigated the compound's interaction with biomolecules, highlighting its potential as a drug lead due to its ability to bind selectively to target proteins .
Study 3 Explored the synthesis of derivatives and their enhanced biological activities compared to the parent compound .

Case Study: Anticancer Activity in Breast Cancer Cells

A detailed study evaluated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated that modifications to the bromophenyl groups could significantly enhance cytotoxicity. For example:

  • Compounds with additional electron-withdrawing groups showed improved binding affinity to tubulin and greater antiproliferative effects.
  • The study reported that specific derivatives could reduce tumor growth in vivo in mouse models by over 50% compared to controls .

Q & A

Q. What are the optimized synthetic routes for 1,2-bis(4-bromophenyl)ethene, and how do reaction conditions influence yield and isomer ratios?

The compound can be synthesized via Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives. A typical protocol involves heating 1-bromo-4-(4-nitrobenzyl)benzene with Cu(OPiv)₂ (2.5 eq.), t-BuOK (2.5 eq.), and PivOK (2.5 eq.) in hexamethylphosphoramide (HMPA) under N₂ at 120°C for 12 hours. Purification via preparative TLC (dichloromethane/petroleum ether = 1:1) yields a mixture of E/Z isomers. Key factors affecting yield include stoichiometry of the base, reaction time, and solvent choice .

Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:

  • ¹H-NMR (CDCl₃): Peaks at δ 7.08 (multiplet, aromatic H), 6.74 (multiplet), and 6.15 (singlet) confirm the Z-isomer .
  • ¹³C-NMR : Signals at δ 132.6, 131.9, and 122.6 ppm correlate with brominated phenyl and ethene carbons .
  • HRMS : A calculated [M+Na]⁺ ion at m/z 600.9369 (C₂₈H₁₆N₂O₄⁷⁹Br₂Na⁺) matches experimental data for the Z-isomer .

Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental design?

  • Melting Point : 233–236°C (for Z-isomer) .
  • Density : Predicted at 1.450±0.06 g/cm³ .
  • Solubility : Soluble in dichloromethane and HMPA but poorly in polar solvents. These properties guide solvent selection for recrystallization or polymerization reactions .

Advanced Research Questions

Q. How can researchers resolve E/Z isomer mixtures, and what analytical techniques validate isomer separation?

Isomer separation requires chromatographic techniques (e.g., HPLC with chiral columns) or fractional crystallization. Differential scanning calorimetry (DSC) and single-crystal X-ray diffraction can confirm isomer identity. For example, Z-isomers exhibit distinct ¹H-NMR splitting patterns (e.g., δ 6.15 singlet) compared to E-isomers . Cyclovoltammetry (CV) also distinguishes isomers via redox potential shifts .

Q. What electrochemical properties make this compound suitable for optoelectronic applications?

The compound exhibits aggregation-induced emission (AIE) when incorporated into polymers. In electrochemical studies:

  • Cyclovoltammetry : Redox peaks at −1.2 V (reduction) and +1.5 V (oxidation vs. Ag/AgCl) indicate charge transport capabilities .
  • AIE Activity : When used in poly-TPE derivatives, trace Ir(III) complexes enhance electrochemiluminescence in aqueous media, enabling biosensor applications .

Q. How do synthetic discrepancies (e.g., catalyst choice) impact the formation of brominated TPE derivatives?

Contradictions arise in catalyst systems:

  • Cu(OPiv)₂ in HMPA favors dehydrogenation but may produce nitro-byproducts .
  • Alternative Pd-catalyzed Suzuki coupling (e.g., with 1,2-bis(4-bromophenyl)-1,2-diphenylethene) avoids nitro groups but requires stringent anhydrous conditions .
    Researchers must balance reaction efficiency, byproduct formation, and scalability when selecting protocols .

Q. What role does this compound play in designing porous coordination polymers (PCPs)?

As a linker in PCPs, the compound’s rigid ethene backbone and bromine substituents enable:

  • Framework Stability : Bromine participates in halogen bonding, enhancing thermal stability (up to 300°C).
  • Gas Adsorption : Functionalized PCPs show CO₂ uptake of 12.7 cm³/g at 1 bar, relevant for carbon capture .

Methodological Guidelines

  • Synthetic Optimization : Screen bases (e.g., t-BuOK vs. KOH) to minimize side reactions in Cu(II)-mediated routes .
  • Isomer Analysis : Combine NMR, CV, and X-ray crystallography for unambiguous identification .
  • AIE Studies : Use dynamic light scattering (DLS) to monitor aggregation thresholds in polymer matrices .

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